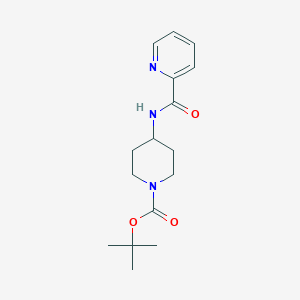
tert-Butyl 4-(picolinamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(picolinamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O3 . It has an average mass of 305.372 Da and a monoisotopic mass of 305.173950 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
tert-Butyl 4-(picolinamido)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various compounds with potential biological activity. One study focuses on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating the compound's utility in creating molecules with specific stereochemical configurations, crucial for the development of pharmaceuticals (Marin et al., 2004) Another research outlines the preparation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in the synthesis of crizotinib, a therapy for non-small cell lung cancer (Kong et al., 2016). This example underlines the role of this compound derivatives in facilitating the creation of compounds with significant pharmacological effects.
Hydrogen-Bonding and Structural Analysis
The study of hydrogen-bonding patterns within proton-transfer compounds offers insights into the structural aspects of this compound derivatives. Research into the crystal structures of isonipecotamide salts with various carboxylic acids reveals complex hydrogen-bonding interactions, showcasing the potential of this compound derivatives in forming stable, crystalline structures with diverse chemical properties (Smith & Wermuth, 2012). These findings contribute to the understanding of molecular interactions and can inform the design of new materials and pharmaceuticals.
Antimicrobial Activities and DNA Interactions
Research on pyridine-2-carboxylic acid and its derivatives, including this compound, examines their antimicrobial properties and interactions with DNA. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, with molecular docking simulations providing insights into their mechanisms of action at the molecular level (Tamer et al., 2018). This research highlights the therapeutic potential of this compound derivatives as antimicrobial agents and their possible applications in drug development.
Safety and Hazards
The safety data sheet for “tert-Butyl 4-(picolinamado)piperidine-1-carboxylate” suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately with water .
Propiedades
IUPAC Name |
tert-butyl 4-(pyridine-2-carbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-7-12(8-11-19)18-14(20)13-6-4-5-9-17-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGREGGXLYCIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
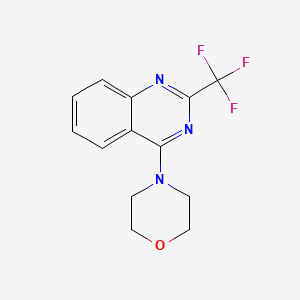
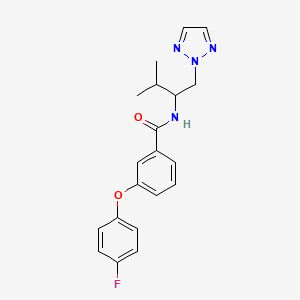
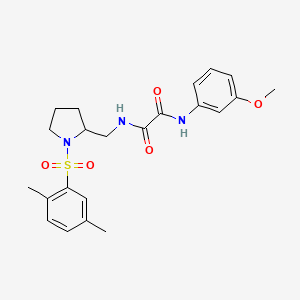
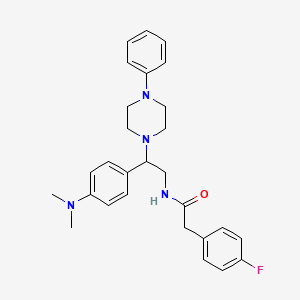
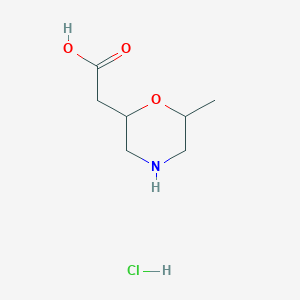

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)
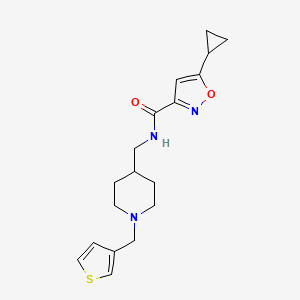
![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)

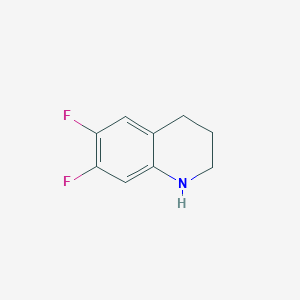
![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)


